molecular formula C9H10N4 B6254630 4-(4-aminophenyl)-1H-imidazol-2-amine CAS No. 96139-65-0

4-(4-aminophenyl)-1H-imidazol-2-amine

Cat. No. B6254630
CAS RN: 96139-65-0
M. Wt: 174.2
InChI Key:
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Description

4-(4-Aminophenyl)-1H-imidazol-2-amine (4-APIA) is a synthetic compound that has been widely studied in the fields of organic chemistry and biochemistry. It is a derivative of the imidazole ring system, which plays a key role in many biological processes. 4-APIA is a versatile molecule that has been used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemical and physiological research.

Scientific Research Applications

4-(4-aminophenyl)-1H-imidazol-2-amine has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of other molecules, such as aminothiazoles, aminobenzimidazoles, and aminophthalimides. It has also been used as a building block for the synthesis of peptides and peptidomimetics. In addition, 4-(4-aminophenyl)-1H-imidazol-2-amine has been used in the development of novel drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)-1H-imidazol-2-amine is not yet fully understood. However, it is known that the molecule binds to certain proteins in the body, which can lead to a variety of biochemical and physiological effects. In particular, 4-(4-aminophenyl)-1H-imidazol-2-amine has been shown to interact with certain ion channels, which can affect the flow of ions across cell membranes. This can lead to changes in the cell's electrical activity, as well as changes in cellular metabolism.
Biochemical and Physiological Effects
4-(4-aminophenyl)-1H-imidazol-2-amine has been studied for its potential biochemical and physiological effects. In particular, it has been shown to have an anti-inflammatory effect in animal models, as well as an anti-cancer effect in certain cell lines. It has also been studied for its ability to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. In addition, 4-(4-aminophenyl)-1H-imidazol-2-amine has been studied for its potential to reduce the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

4-(4-aminophenyl)-1H-imidazol-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 4-(4-aminophenyl)-1H-imidazol-2-amine is non-toxic, which makes it safe to handle in the laboratory. However, it is important to note that 4-(4-aminophenyl)-1H-imidazol-2-amine has a short half-life and can degrade quickly in the presence of light and oxygen.

Future Directions

There are several potential future directions for 4-(4-aminophenyl)-1H-imidazol-2-amine research. One potential direction is to explore its potential as a drug delivery system, as it has been shown to interact with certain proteins in the body. Another potential direction is to explore its potential as an anti-cancer agent, as it has been shown to have an anti-cancer effect in certain cell lines. Additionally, 4-(4-aminophenyl)-1H-imidazol-2-amine could be studied for its ability to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. Finally, 4-(4-aminophenyl)-1H-imidazol-2-amine could be explored for its potential to reduce the risk of stroke and heart attack.

Synthesis Methods

4-(4-aminophenyl)-1H-imidazol-2-amine is typically synthesized from 4-aminophenol and ethylenediamine, which are reacted in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization from ethanol. This method has been extensively studied and optimized in order to obtain the highest yields of 4-(4-aminophenyl)-1H-imidazol-2-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-aminophenyl)-1H-imidazol-2-amine involves the reaction of 4-nitrophenylhydrazine with glyoxal in the presence of ammonium acetate to form 4-(4-nitrophenyl)-1H-imidazole-2-amine, which is then reduced using hydrogen gas and palladium on carbon catalyst to yield 4-(4-aminophenyl)-1H-imidazol-2-amine.", "Starting Materials": [ "4-nitrophenylhydrazine", "glyoxal", "ammonium acetate", "hydrogen gas", "palladium on carbon catalyst" ], "Reaction": [ "Step 1: 4-nitrophenylhydrazine is reacted with glyoxal in the presence of ammonium acetate to form 4-(4-nitrophenyl)-1H-imidazole-2-amine.", "Step 2: 4-(4-nitrophenyl)-1H-imidazole-2-amine is reduced using hydrogen gas and palladium on carbon catalyst to yield 4-(4-aminophenyl)-1H-imidazol-2-amine." ] }

CAS RN

96139-65-0

Product Name

4-(4-aminophenyl)-1H-imidazol-2-amine

Molecular Formula

C9H10N4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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